molecular formula C6H9N3O2 B1615007 2-amino-3-(1H-imidazol-2-yl)propanoic acid CAS No. 34175-33-2

2-amino-3-(1H-imidazol-2-yl)propanoic acid

Cat. No. B1615007
CAS RN: 34175-33-2
M. Wt: 155.15 g/mol
InChI Key: MYFWUKZYURBPHI-UHFFFAOYSA-N
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Description

2-amino-3-(1H-imidazol-2-yl)propanoic acid is a natural product found in Glycine max with data available.

Scientific Research Applications

Corrosion Inhibition

  • Amino Acid-Based Corrosion Inhibitors : A study by Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors, including a derivative of 2-amino-3-(1H-imidazol-2-yl)propanoic acid. These inhibitors showed effective corrosion inhibition performance on mild steel, evaluated through electrochemical impedance and potentiodynamic polarization methods. The inhibitors exhibited high inhibition efficiency and formed protective films on metal surfaces (Srivastava et al., 2017).

Synthesis of Novel Compounds

  • Synthesis of Imidazole Derivatives : Jasiński et al. (2008) reported the preparation of 1H-imidazole 3-oxides derived from amino acid esters, including 2-amino-3-(1H-imidazol-2-yl)propanoic acid. These compounds were transformed into various derivatives, indicating the versatility of this amino acid in synthetic chemistry (Jasiński et al., 2008).

Chemical Structure Analysis

  • Structural Characterization : Okabe and Adachi (1999) analyzed the crystal structure of a hydrate form of 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid. The study revealed the zwitterionic nature of the compound and its intermolecular hydrogen bonding, providing insights into the structural aspects of related compounds (Okabe & Adachi, 1999).

Ionic Liquid Synthesis

  • Protic Hydroxylic Ionic Liquids : Shevchenko et al. (2017) synthesized a compound with nitrogenous centers, including a 1H-imidazole structure, for the production of hydroxylic ionic liquids. These liquids showed properties such as low glass transition temperature and high conductivity, demonstrating potential applications in various fields (Shevchenko et al., 2017).

Radiochemistry

  • Rhenium(I) and Technetium(I) Tricarbonyl Complexes : Makris et al. (2012) explored the synthesis of complexes with NSO ligands, including 2-(carboxymethylthio)-3-(1H-imidazol-4-yl)propanoic acid. These complexes were stable and potentially useful for developing targeted radiopharmaceuticals (Makris et al., 2012).

Metabolism Analysis

  • Isolation from Human Urine : Kinuta et al. (1992) isolated a compound related to 2-amino-3-(1H-imidazol-2-yl)propanoic acid from human urine. The study offered insights into the metabolism of similar compounds in the human body (Kinuta et al., 1992).

properties

CAS RN

34175-33-2

Product Name

2-amino-3-(1H-imidazol-2-yl)propanoic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-3-(1H-imidazol-2-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-4(6(10)11)3-5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)

InChI Key

MYFWUKZYURBPHI-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)CC(C(=O)O)N

Canonical SMILES

C1=CN=C(N1)CC(C(=O)O)N

Other CAS RN

34175-33-2

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(1H-imidazol-2-yl)propanoic acid
Reactant of Route 2
2-amino-3-(1H-imidazol-2-yl)propanoic acid
Reactant of Route 3
2-amino-3-(1H-imidazol-2-yl)propanoic acid
Reactant of Route 4
2-amino-3-(1H-imidazol-2-yl)propanoic acid
Reactant of Route 5
2-amino-3-(1H-imidazol-2-yl)propanoic acid
Reactant of Route 6
2-amino-3-(1H-imidazol-2-yl)propanoic acid

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